molecular formula C14H14O2 B1608163 4-Phenoxyphenethyl alcohol CAS No. 52446-51-2

4-Phenoxyphenethyl alcohol

Cat. No. B1608163
CAS RN: 52446-51-2
M. Wt: 214.26 g/mol
InChI Key: YCSLOQUADRGUFU-UHFFFAOYSA-N
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Description

4-Phenoxyphenethyl alcohol is a chemical compound with the molecular formula C14H14O2 . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of 4-Phenoxyphenethyl alcohol or similar compounds often involves complex chemical reactions. For instance, a method for producing 4-hydroxyphenethyl alcohol involves the reaction of 4-chlorophenol with ethylene oxide utilizing the Grignard reaction . Another method involves epoxidizing 4-acetoxystyrene with a percarboxylic acid to produce 4-acetoxyphenyl oxirane, which is then catalytically hydrogenated with hydrogen to produce 4-acetoxyphenethyl alcohol .


Molecular Structure Analysis

The molecular structure of 4-Phenoxyphenethyl alcohol is characterized by the presence of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) . It contains a total of 30 atoms; 14 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms .


Chemical Reactions Analysis

Alcohols, including 4-Phenoxyphenethyl alcohol, undergo various chemical reactions. They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones . Alcohols also react with the strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI .


Physical And Chemical Properties Analysis

Alcohols have higher boiling points than ethers and alkanes of similar molar masses due to the presence of hydrogen bonding . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .

Scientific Research Applications

  • Whitening Effects in Cosmetic and Medical Applications : 4-HPEA, isolated from water boiled with Hizikia fusiformis, has been found to have significant whitening effects. It exhibits inhibitory activity against mushroom tyrosinase and melanin production in B16 melanoma cells. Topical application of 4-HPEA promotes depigmentation of UVB-induced hyperpigmented spots, suggesting its potential use as a safe and effective ingredient for whitening in cosmetic and medical applications (Jang, Park, & Nam, 2014).

  • Analysis in Wine Studies : 4-HPEA has been identified in Portuguese red wines through qualitative and quantitative analysis using high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). This study highlighted the compound's presence in non-colored phenolic compounds in wines, marking its relevance in food chemistry and wine analysis (García-Viguera & Bridle, 1995).

  • Use in Organic Synthesis and Catalysis : A study on the hydroalkoxylation of vinylphenols, which is a process in organic synthesis, demonstrated the use of sec-phenethyl alcohol (a related compound to 4-HPEA) as the sacrificial alcohol. This process involves using primary, secondary, and tertiary alcohols as nucleophiles, suggesting potential applications in organic chemistry and catalysis (Zhang & Sigman, 2006).

  • ounds in Plantago asiatica**: In a study on Plantago asiatica, a plant used in oriental medicine, phenolic compounds including 4-HPEA were isolated. These compounds showed significant inhibition of cyclic AMP phosphodiesterase and 5-lipoxygenase, indicating potential therapeutic applications (Ravn, Nishibe, Sasahara, & Xuebo, 1990).
  • Cytokinin-like Activity in Plants and Cells : 4-HPEA isolated from Rhodospirillum rubrum exhibited cytokinin activity in bioassays on various plant tissues and mammalian cells. This indicates its potential as a non-purine cytokinin-like substance of phenolic type, useful in plant biology and biotechnology (Serdyuk et al., 2000).

  • Metabolic Studies and Biomarker Identification : A study on the metabolism of nonylphenol isomers in rat and human liver microsomes identified 4-HPEA as a metabolite. This research provides insight into the metabolic fate of environmental contaminants and the identification of potential biomarkers for exposure assessment (Ye, Bishop, Needham, & Calafat, 2007).

  • Neuroprotective Effects in Brain Injury : Research on 4-Hydroxybenzyl alcohol (a compound related to 4-HPEA) demonstrated its neuroprotective effects in a rat model of stroke. The compound showed anti-Zn2+ toxicity in neurons and astrocytes, suggesting therapeutic potential for ischemic brain damage (Luo et al., 2018).

Safety and Hazards

When handling 4-Phenoxyphenethyl alcohol, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

4-Phenoxyphenethyl alcohol is available for experimental and research use . It’s potential applications and uses in various fields are subject to ongoing research and development.

properties

IUPAC Name

2-(4-phenoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLOQUADRGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375121
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenethyl alcohol

CAS RN

52446-51-2
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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